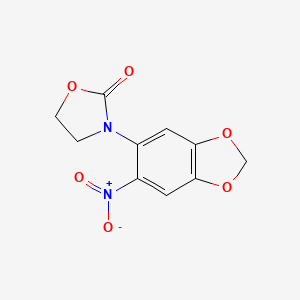

3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(6-nitro-1,3-benzodioxol-5-yl)propanamide” is a rare and unique chemical provided to early discovery researchers . It has a linear formula of C10H10N2O5 .

Molecular Structure Analysis

The compound “3-(6-nitro-1,3-benzodioxol-5-yl)propanamide” has a molecular weight of 238.202 . Another related compound, “3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}benzonitrile”, has a molecular formula of C15H9N3O4 and an average mass of 295.250 Da .It is a solid at 20 degrees Celsius and is sensitive to light . It is soluble in methanol .

Aplicaciones Científicas De Investigación

Asymmetric Reactions and Stereoselectivity

Research has demonstrated the ability of chiral oxazolidinone derivatives to undergo asymmetric reactions with simple nitro compounds, leading to the formation of nitro alcohols with significant asymmetric induction. This property is crucial for the synthesis of stereochemically complex molecules, which are often important in medicinal chemistry and material science (Iwona Kudyba, J. Raczko, J. Jurczak, 2004).

Antitumor Activity

A study on N-triazol-5-yl-oxazolidin-4-one derivatives, which share structural similarities with 3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one, revealed moderate antiproliferative activity against certain human cancer cell lines, suggesting potential utility in developing new anticancer agents (Ruiqiang Luo et al., 2017).

Molecular Structure Analysis

The molecular structure of related oxazolidinone compounds has been extensively analyzed, revealing insights into their conformational properties and intermolecular interactions, which are fundamental for understanding their reactivity and potential applications in various fields, including pharmaceuticals and materials science (V. Gaumet et al., 2013).

Heterocyclic Chemistry

Oxazolidinones are prominently featured in heterocyclic chemistry, where they are used as key intermediates in the synthesis of complex molecular architectures. This versatility underscores the compound's significance in synthetic organic chemistry and its potential in drug development and material science applications (Liang‐Qiu Lu et al., 2009).

Antimicrobial Applications

The synthesis of oxazolidinone derivatives, including structures related to 3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one, has led to the discovery of compounds with potential antimicrobial properties. These findings are particularly relevant in the search for new antibiotics to combat resistant bacterial strains (K. Devi et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

3-(6-nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6/c13-10-11(1-2-16-10)6-3-8-9(18-5-17-8)4-7(6)12(14)15/h3-4H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBIAIVJZNKTKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

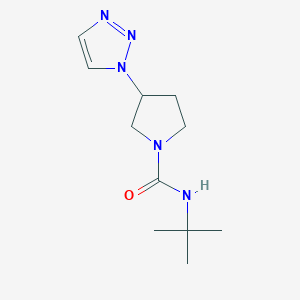

Canonical SMILES |

C1COC(=O)N1C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2968543.png)

![N-[2-(4-Propan-2-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2968545.png)

![(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2968546.png)

![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2968553.png)

![2-Chloro-N-[1H-1,2,4-triazol-5-yl-[3-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2968555.png)

![Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2968560.png)